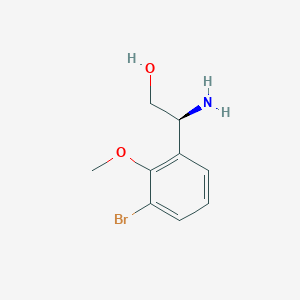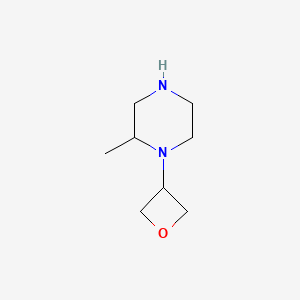
2-Methyl-1-(oxetan-3-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(oxetan-3-yl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a methyl group and an oxetane ring. This compound is of interest due to its unique structural features, which impart distinctive chemical reactivity and potential pharmacological attributes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(oxetan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
化学反応の分析
Types of Reactions: 2-Methyl-1-(oxetan-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxetane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acids or bases . Additionally, the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like hydrochloric acid for ring-opening reactions and reducing agents such as lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can yield linear or branched compounds, while reduction reactions can lead to the formation of secondary amines .
科学的研究の応用
2-Methyl-1-(oxetan-3-yl)piperazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a research tool to study the mechanisms of action of various biologically active compounds . Its unique structural features make it a valuable compound in drug development and biochemical research .
作用機序
The mechanism of action of 2-Methyl-1-(oxetan-3-yl)piperazine involves its interaction with biological systems. The compound’s reactivity and interaction with molecular targets, such as enzymes and receptors, provide insights into its effects . The oxetane ring’s ability to undergo ring-opening reactions plays a crucial role in its biological activity, as it can form reactive intermediates that interact with cellular components .
類似化合物との比較
Similar Compounds: Similar compounds to 2-Methyl-1-(oxetan-3-yl)piperazine include 1-Methyl-2-(oxetan-3-yl)piperazine and 1-(Oxetan-3-yl)piperazine . These compounds share the piperazine and oxetane ring structures but differ in their substitution patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the methyl group on the piperazine ring. This substitution can influence the compound’s reactivity and pharmacological properties, making it a unique and valuable compound for research and development .
特性
分子式 |
C8H16N2O |
|---|---|
分子量 |
156.23 g/mol |
IUPAC名 |
2-methyl-1-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-7-4-9-2-3-10(7)8-5-11-6-8/h7-9H,2-6H2,1H3 |
InChIキー |
YKKMEAGMYJPFIK-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCN1C2COC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
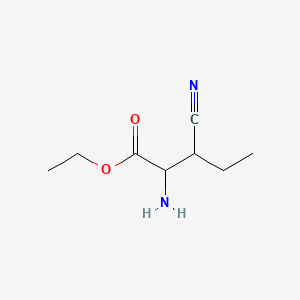
![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)
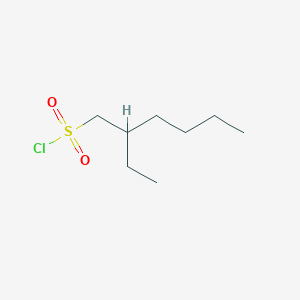

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
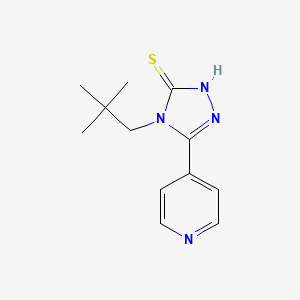
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
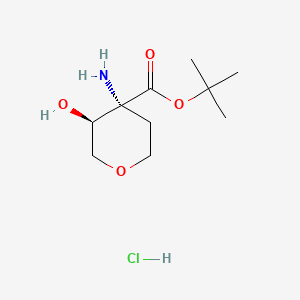

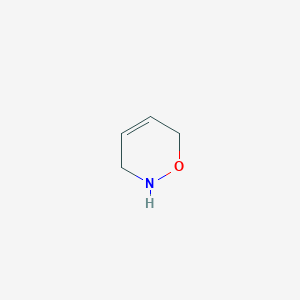
![8-Oxa-4-azatricyclo[4.2.1.0,3,7]nonane hydrochloride](/img/structure/B13481584.png)
